![molecular formula C15H17ClFNO B2972002 2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2310153-42-3](/img/structure/B2972002.png)
2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as CFE or CFE-1.
作用機序
CFE-1 acts as a dopamine transporter inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to improved motor function and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that CFE-1 can increase dopamine levels in the brain, leading to improved motor function and reduced drug-seeking behavior. Additionally, CFE-1 has been found to have antidepressant and anxiolytic effects, making it a potential candidate for the treatment of mood disorders.
実験室実験の利点と制限
One of the major advantages of CFE-1 is its high affinity for the dopamine transporter, which makes it a potent and selective inhibitor. However, one of the limitations of CFE-1 is its short half-life, which can make it difficult to study in vivo.
将来の方向性
There are several potential future directions for the study of CFE-1. One area of research could be the development of more potent and selective dopamine transporter inhibitors based on the structure of CFE-1. Additionally, further research could be conducted to explore the potential therapeutic applications of CFE-1 in the treatment of other dopamine-related disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Finally, the development of more stable analogs of CFE-1 could also be an area of future research.
合成法
The synthesis of CFE-1 involves the reaction of 2-chlorobenzophenone with 3-fluoro-8-azabicyclo[3.2.1]oct-8-ene in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain pure CFE-1.
科学的研究の応用
CFE-1 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, making it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and drug addiction.
特性
IUPAC Name |
2-(2-chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c16-14-4-2-1-3-10(14)7-15(19)18-12-5-6-13(18)9-11(17)8-12/h1-4,11-13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDSCNHTPZINPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971921.png)
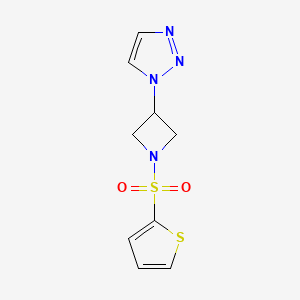
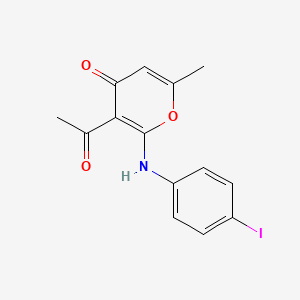


![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2971928.png)

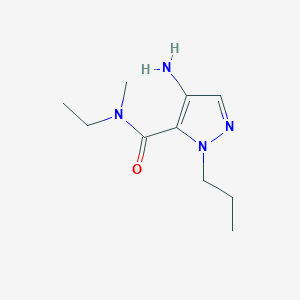
![1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2971932.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2971934.png)
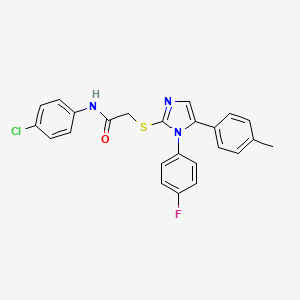
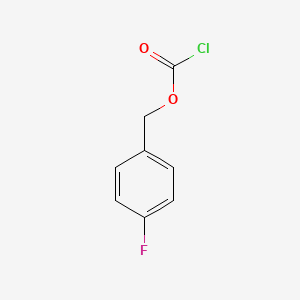
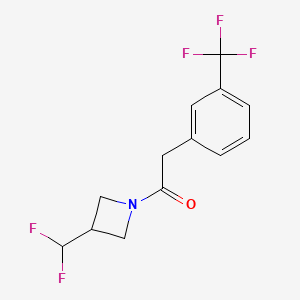
![4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2971941.png)
